Ethyl 2-(4-chloro-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-Chloro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10ClNO4 . It is also known as Ethyl 4-chloro-2-nitrophenylacetate and Benzeneacetic acid, 4-chloro-2-nitro-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a benzene ring, which is substituted with a nitro group and a chloro group .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Compounds structurally related to Ethyl 2-(4-chloro-2-nitrophenyl)acetate, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, have been utilized in the Lossen rearrangement to facilitate the synthesis of hydroxamic acids and ureas from carboxylic acids under mild conditions. This process demonstrates the utility of related compounds in synthesizing biologically relevant molecules without racemization, showcasing their role in developing environmentally friendly and cost-effective methodologies (Thalluri et al., 2014).
Materials Science and Photolabile Protecting Groups
In materials science, derivatives of nitrophenyl compounds have been explored for their photolabile properties. For example, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol has been synthesized as a new photolabile protecting group for aldehydes and ketones. The acetals and ketals formed from this compound are stable under various conditions and can be cleaved upon irradiation, offering high yields and efficiency. This research points to the potential use of this compound in developing new photolabile protecting groups or photoresponsive materials (Kantevari et al., 2005).
Liquid Crystalline and Electroconductive Polymers
Azobenzene-functionalized liquid crystalline polythiophene derivatives have been synthesized incorporating nitrophenyl azo compounds as side chains. These polymers exhibit liquid crystalline behavior and photoresponsive properties, which could be relevant for this compound if similar synthetic approaches are applied. This work highlights the potential of nitrophenyl derivatives in creating materials with unique electroconductive and optical properties, which could find applications in advanced technologies and smart materials (Hosseini et al., 2013).
Mechanism of Action
Target of Action
Many chemical compounds, including Ethyl 2-(4-chloro-2-nitrophenyl)acetate, can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The interaction between a compound and its target often leads to changes in the target’s function. This can result in the inhibition or activation of the target, which can affect various biological processes .
Biochemical Pathways
Compounds can affect various biochemical pathways depending on their targets. For example, a compound that inhibits an enzyme involved in a specific pathway can disrupt that pathway, leading to changes in the production of certain molecules or the regulation of certain biological processes .
Result of Action
The effects of a compound’s action at the molecular and cellular levels can vary widely. They can include changes in gene expression, alterations in cellular signaling, or effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and physical factors such as temperature and pressure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTIGSHTDJWTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-38-0 |
Source
|
Record name | (4-CHLORO-2-NITRO-PHENYL)-ACETIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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